1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS No.:
Cat. No.: VC18595876
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO |
|---|---|
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | 1-(8-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H12BrNO/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7H2,1H3 |
| Standard InChI Key | UTWPLZNSGYJYTN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=C(C1)C(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substitution Pattern
The dihydroisoquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, with saturation at the 3,4-positions. In 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, the nitrogen atom at position 2 is substituted with an acetyl group (-COCH₃), while position 8 of the aromatic ring bears a bromine atom . This substitution pattern distinguishes it from closely related compounds such as 8-bromo-3,4-dihydroisoquinolin-1(2H)-one (PubChem CID 23597427), where the ketone is at position 1 instead of position 2 .
Table 1: Comparative Molecular Data for Related Dihydroisoquinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C₉H₈BrNO | 226.07 | Br (C8), =O (C1) |
| 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | C₁₂H₁₅NO | 189.25 | CH₃ (N1), COCH₃ (C2) |
| Target Compound | C₁₁H₁₀BrNO | 268.11* | Br (C8), COCH₃ (C2) |
*Calculated based on additive contributions from PubChem entries .
Spectroscopic and Computational Insights
The bromine atom introduces a distinct mass spectrometry signature, with characteristic isotopic peaks at m/z 268/270 (≈1:1 ratio for ⁷⁹Br/⁸¹Br) . Nuclear magnetic resonance (NMR) spectroscopy would reveal deshielding effects at the C8 position due to the electronegative bromine, while the acetyl group’s carbonyl carbon is expected to resonate near 200 ppm in ¹³C NMR . Density functional theory (DFT) simulations predict a planar conformation for the aromatic ring, with the acetyl group adopting a pseudo-axial orientation to minimize steric hindrance .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis of 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be approached via two primary routes:
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Late-Stage Bromination: Introducing bromine after constructing the dihydroisoquinoline core.
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Early-Stage Bromination: Incorporating bromine at the aromatic precursor stage, followed by ring closure.
Pictet–Spengler Cyclization
The Pictet–Spengler reaction, widely used for dihydroisoquinoline synthesis, involves condensing a β-arylethylamine with a carbonyl compound under acidic conditions . For example, (R)-2-bromophenylalanine could serve as a precursor, undergoing cyclization with acetaldehyde to form the dihydroisoquinoline backbone . Subsequent N-acetylation via Friedel–Crafts acylation or nucleophilic substitution would install the ethanone group .
Bromination Strategies
Physicochemical Properties and Drug-Likeness
Predicted Properties
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Solubility: LogP ≈ 2.1 (moderate lipophilicity due to bromine and acetyl groups) .
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Melting Point: Estimated 180–190°C (based on analogues with similar halogenation) .
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Stability: Susceptible to photodegradation under UV light owing to the C-Br bond .
ADMET Profile
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Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s) .
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential debromination .
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Toxicity: Ames test predictions suggest low mutagenic risk (absence of aromatic amines) .
Analytical Characterization Techniques
Spectroscopic Methods
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High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 269.0045 (C₁₁H₁₁BrNO⁺) .
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¹H NMR: Key signals include δ 7.45 (d, J = 2.0 Hz, H8), 3.75 (m, H3/H4), and 2.40 (s, COCH₃) .
Research Gaps and Future Directions
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